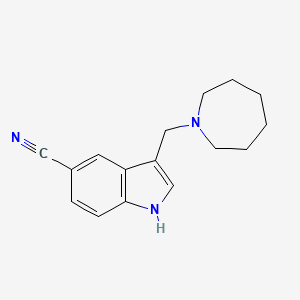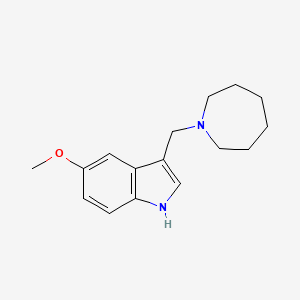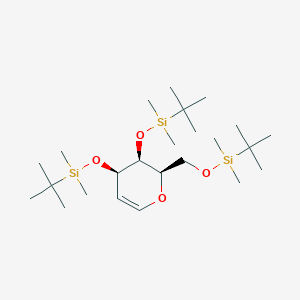
3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile
Overview
Description
3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C15H20N2. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The azepane group, a seven-membered nitrogen-containing ring, is attached to the indole moiety via a methylene bridge, and a nitrile group is present at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Azepane Group: The azepane group can be introduced via a nucleophilic substitution reaction. For example, the indole derivative can be reacted with azepane in the presence of a suitable base, such as sodium hydride, to form the desired product.
Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction. This can be achieved by reacting the indole derivative with a cyanating agent, such as copper(I) cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions may be optimized for cost-effectiveness, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under suitable conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted indole derivatives with different functional groups replacing the azepane group.
Scientific Research Applications
3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate the function of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azepane group and the nitrile group can play crucial roles in binding to these targets and modulating their activity. The indole core can also participate in various interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile: Similar structure with a piperidine ring instead of an azepane ring.
3-(Morpholin-1-ylmethyl)-1H-indole-6-carbonitrile: Similar structure with a morpholine ring instead of an azepane ring.
3-(Pyrrolidin-1-ylmethyl)-1H-indole-6-carbonitrile: Similar structure with a pyrrolidine ring instead of an azepane ring.
Uniqueness
3-(Azepan-1-ylmethyl)-1H-indole-6-carbonitrile is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c17-10-13-5-6-15-14(11-18-16(15)9-13)12-19-7-3-1-2-4-8-19/h5-6,9,11,18H,1-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVAIIPWNHSZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173443 | |
| Record name | 1H-Indole-6-carbonitrile, 3-[(hexahydro-1H-azepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-89-5 | |
| Record name | 1H-Indole-6-carbonitrile, 3-[(hexahydro-1H-azepin-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carbonitrile, 3-[(hexahydro-1H-azepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


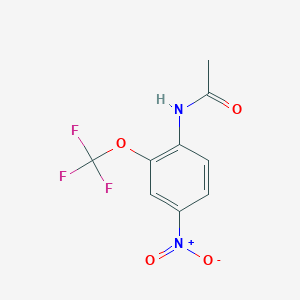
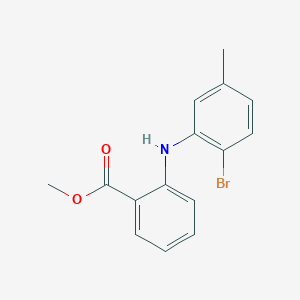


![3-Benzylamino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B8026637.png)
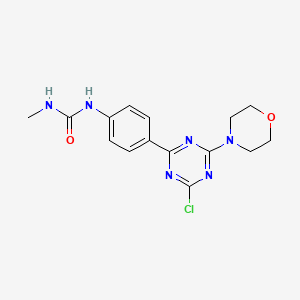
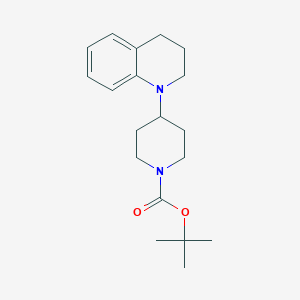
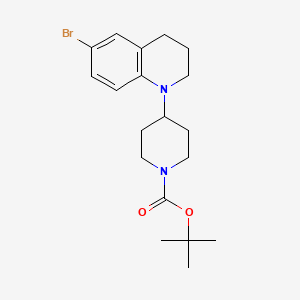
![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)


